molecular formula C14H11IN2O2S B1391839 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-07-6

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1391839
CAS No.: 1228666-07-6
M. Wt: 398.22 g/mol
InChI Key: FFIDQLBOGUNEHY-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of iodine, methyl, and phenylsulfonyl groups on the pyrrolo[2,3-b]pyridine scaffold imparts unique chemical properties that can be exploited in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through various methods, including cyclization reactions of appropriate precursors.

    Methylation: The methyl group at the 5-position can be introduced via alkylation reactions using methylating agents like methyl iodide (CH3I) in the presence of a base.

    Phenylsulfonylation: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride (PhSO2Cl) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the biological activity of pyrrolo[2,3-b]pyridine derivatives.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1-(phenylsulfonyl)indole: Similar in structure but lacks the methyl group and has an indole core instead of pyrrolo[2,3-b]pyridine.

    5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Similar but lacks the iodine atom.

    3-Iodo-5-methylindole: Similar but lacks the phenylsulfonyl group and has an indole core.

Uniqueness

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the iodine, methyl, and phenylsulfonyl groups on the pyrrolo[2,3-b]pyridine scaffold. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-iodo-5-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2S/c1-10-7-12-13(15)9-17(14(12)16-8-10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIDQLBOGUNEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678414
Record name 1-(Benzenesulfonyl)-3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-07-6
Record name 1-(Benzenesulfonyl)-3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

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